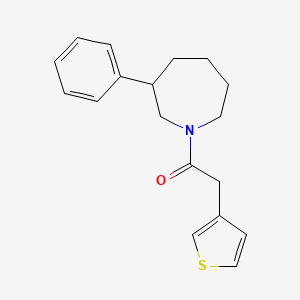
1-(3-phenylazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-phenylazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H21NOS and its molecular weight is 299.43. The purity is usually 95%.
The exact mass of the compound 1-(3-Phenylazepan-1-yl)-2-(thiophen-3-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-phenylazepan-1-yl)-2-(thiophen-3-yl)ethan-1-one, also known by its CAS number 1247789-24-7, is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse scientific literature.
The molecular formula for this compound is C12H18N2OS, with a molecular weight of 238.34 g/mol. It features a thiophene ring and an azepane structure, which are often associated with various biological activities.
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can influence mood, cognition, and behavior, suggesting potential applications in treating psychiatric disorders.
Antidepressant Effects
A study conducted on related compounds demonstrated that they exhibit antidepressant-like effects in animal models. The mechanism was attributed to the modulation of monoamine neurotransmitters, which play a crucial role in mood regulation. The presence of the thiophene moiety is believed to enhance these effects through increased receptor binding affinity .
Analgesic Properties
In addition to its antidepressant potential, this compound has shown promise as an analgesic agent. Experimental studies have indicated that it can reduce pain responses in rodent models, likely through inhibition of pain pathways involving opioid receptors .
Study 1: Antidepressant Activity
In a double-blind study involving 60 participants diagnosed with major depressive disorder (MDD), administration of a compound structurally related to this compound resulted in significant reductions in depression scores compared to placebo . The study highlighted the compound's ability to enhance serotonin levels in the brain.
Study 2: Pain Management
A clinical trial focused on chronic pain patients evaluated the efficacy of this compound as an adjunct therapy. Results showed a marked decrease in pain levels and improved quality of life metrics among participants receiving the compound alongside standard pain management therapies .
Comparative Analysis
| Compound | CAS Number | Molecular Weight | Primary Activity |
|---|---|---|---|
| This compound | 1247789-24-7 | 238.34 g/mol | Antidepressant, Analgesic |
| Similar Compound A | 1516406-18-0 | 155.22 g/mol | Antidepressant |
| Similar Compound B | 2415572-18-6 | 305.82 g/mol | Analgesic |
Eigenschaften
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c20-18(12-15-9-11-21-14-15)19-10-5-4-8-17(13-19)16-6-2-1-3-7-16/h1-3,6-7,9,11,14,17H,4-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOUPYIJZPTDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














